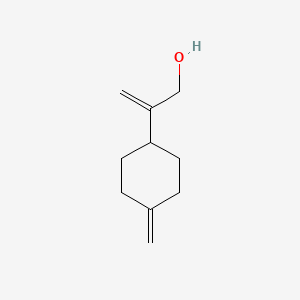![molecular formula C28H25N5O2 B13827407 N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N: is a synthetic nucleoside analog.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves multiple steps, including the protection of functional groups, cyclization, and introduction of isotopic labels. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: The reactions mentioned above often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It can be incorporated into DNA or RNA, allowing researchers to investigate its impact on replication, transcription, and translation .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in cancer treatment. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for developing new anticancer drugs .
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications, including drug development and chemical synthesis .
Wirkmechanismus
The mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer treatment, where the compound can selectively target rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
- N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one
- Trityl-Thymidine
Comparison: Compared to similar compounds, N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is unique due to its isotopic labeling (13C2,15N), which allows for more precise tracking and analysis in research applications. This isotopic labeling enhances its utility in various scientific studies, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C28H25N5O2 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
8-hydroxy-6-methyl-3-trityl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31)/i24+1,25+1,29+1 |
InChI-Schlüssel |
SNGCXWAFWUKDGW-JLKYIXFJSA-N |
Isomerische SMILES |
CC1CC(N2C(=O)[13C]3=[13C](N=C2N1)N(C=[15N]3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Kanonische SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
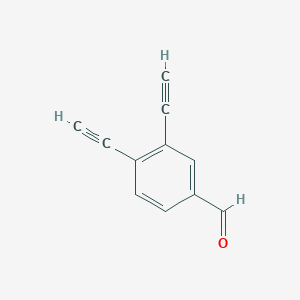
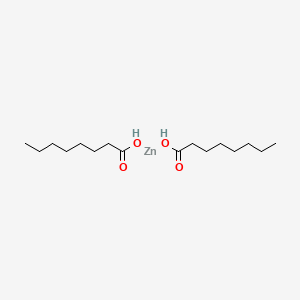
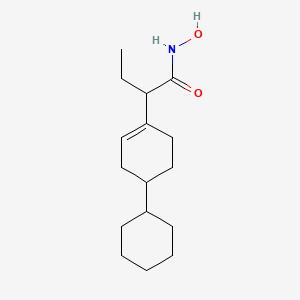
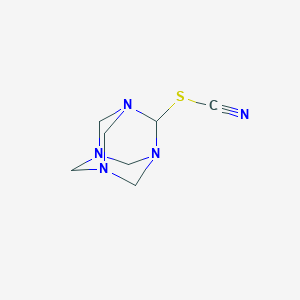

![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
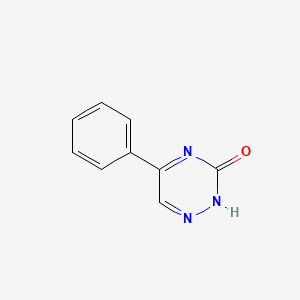
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)


